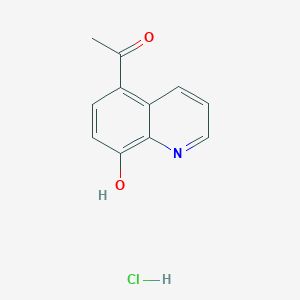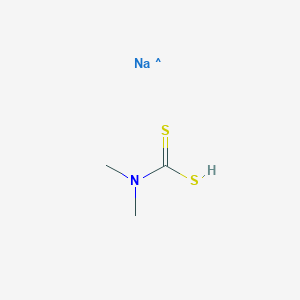
3-hydroxypyrrolidine-1-sulfonamide
概要
説明
3-hydroxypyrrolidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with sulfonyl chloride in the presence of a base. The hydroxyl group can be introduced through subsequent hydroxylation reactions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
3-hydroxypyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or potassium tert-butoxide
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
科学的研究の応用
3-hydroxypyrrolidine-1-sulfonamide has several applications in scientific research:
作用機序
The mechanism of action of 3-hydroxypyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to antibacterial effects by preventing the synthesis of essential nucleotides in bacteria .
類似化合物との比較
Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine.
Pyrrolidine Derivatives: Including pyrrolidine-2,5-diones and prolinol
Uniqueness
3-hydroxypyrrolidine-1-sulfonamide is unique due to its combination of a pyrrolidine ring, hydroxyl group, and sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C4H10N2O3S |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
3-hydroxypyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C4H10N2O3S/c5-10(8,9)6-2-1-4(7)3-6/h4,7H,1-3H2,(H2,5,8,9) |
InChIキー |
JBOHPVPRGQWUQE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)S(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzene, 1-fluoro-2-[(2-nitrophenyl)thio]-](/img/structure/B8671505.png)

![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-morpholine](/img/structure/B8671512.png)
![trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane](/img/structure/B8671516.png)
![6-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B8671520.png)
